Tbk1-IN-1

Description

Significance of TBK1 in Cellular Homeostasis and Disease Pathogenesis

TBK1 is a crucial mediator in multiple fundamental cellular pathways essential for maintaining homeostasis. It is widely recognized for its role in the innate immune system, particularly in antiviral defense. nih.gov Upon detection of viral components by cellular sensors, TBK1 is activated and phosphorylates key transcription factors, such as Interferon Regulatory Factor 3 (IRF3) and IRF7. nih.govnih.gov This action leads to the production of type I interferons (IFN-I), which are critical for establishing an antiviral state in cells. frontiersin.org

Beyond its role in immunity, TBK1 is involved in regulating autophagy, a cellular process for degrading and recycling damaged components. wikipedia.org It also influences cell proliferation, apoptosis (programmed cell death), and metabolism. wikipedia.orgnih.govscispace.com

Given its wide-ranging functions, the improper regulation of TBK1 activity is linked to the development of various diseases. wikipedia.org Enhanced TBK1 activity can contribute to autoimmune and inflammatory conditions by driving excessive inflammatory responses. mdpi.comnih.gov In the context of cancer, TBK1's role is complex; it can be essential for the survival of certain cancer cells, particularly those with KRAS mutations, by promoting anti-apoptotic signals. nih.govfrontiersin.orgnih.gov Conversely, its activity in the tumor microenvironment can influence anti-tumor immunity. springermedizin.denih.gov Dysfunctional TBK1 signaling has also been associated with neurodegenerative diseases. wikipedia.org

Classification and Context of TBK1 within the IκB Kinase Family

TBK1 belongs to the IκB kinase (IKK) family of serine/threonine kinases, which are central regulators of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. nih.govmdpi.com This family is broadly divided into two main subgroups: canonical and non-canonical (or IKK-related) kinases.

The canonical IKKs consist of the IKKα and IKKβ catalytic subunits and a regulatory subunit, IKKγ (also known as NEMO). mdpi.com This complex is the primary activator of the canonical NF-κB pathway. The non-canonical kinases include TBK1 and IKKε (also known as IKKi). mdpi.comresearchgate.net These kinases are structurally similar to the canonical IKKs but function in distinct signaling pathways. mdpi.com TBK1 shares significant sequence homology with IKKε, leading to some functional overlap. mdpi.com While TBK1 can participate in NF-κB activation, it is most prominently known as the primary kinase responsible for phosphorylating IRF3 and IRF7 to induce type I interferon production. nih.govwikipedia.org

Overview of TBK1 as a Pivotal Research Target

The central role of TBK1 in immunity, inflammation, and cancer has established it as a pivotal target for pharmacological research and development. nih.govnih.govscispace.com The development of selective TBK1 inhibitors is driven by the therapeutic potential of modulating its activity in various disease contexts. benthamdirect.comnih.gov

In oncology, TBK1 has been identified as essential for the survival and proliferation of certain cancer cells, especially in tumors driven by oncogenic KRAS. nih.govnih.gov This makes TBK1 inhibitors a potential targeted therapy for these difficult-to-treat cancers. nih.govscispace.com Furthermore, recent studies suggest that inhibiting TBK1 can enhance the efficacy of cancer immunotherapy by sensitizing tumor cells to immune attack. bioworld.com

In the field of immunology, targeting TBK1 is a strategy for treating autoimmune and inflammatory diseases where excessive type I interferon signaling or other TBK1-mediated pathways are pathogenic. mdpi.comnih.gov Small-molecule inhibitors provide a means to dissect the complex signaling networks in which TBK1 participates and to validate its role as a therapeutic target in various preclinical models. benthamdirect.com Tbk1-IN-1 is one such inhibitor, developed for its potency and selectivity for TBK1. medchemexpress.com

Detailed Research Findings on this compound

This compound is a potent and selective inhibitor of TANK-Binding Kinase 1. medchemexpress.com Research demonstrates its ability to effectively block TBK1's kinase activity and its downstream signaling pathways. In cellular assays, this compound has been shown to inhibit the expression of genes regulated by TBK1, such as cxcl10 and ifnβ, in response to immune stimuli. medchemexpress.com Furthermore, it exhibits antiproliferative effects on certain cancer cell lines, highlighting its potential as an anti-cancer agent. medchemexpress.com

Below is a summary of the inhibitory activity of this compound from published research findings:

| Target/Assay | Measurement | Value | Cell Lines |

| TBK1 Kinase Activity | IC₅₀ | 22.4 nM | N/A |

| Antiproliferative Activity | IC₅₀ | 17.6 µM | A549 (Lung Carcinoma) |

| Antiproliferative Activity | IC₅₀ | 9.4 µM | LLC (Lewis Lung Carcinoma) |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

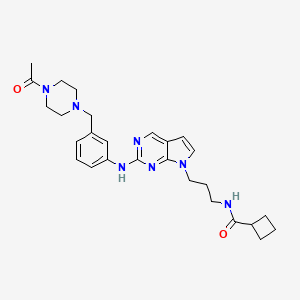

Structure

3D Structure

Properties

Molecular Formula |

C27H35N7O2 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

N-[3-[2-[3-[(4-acetylpiperazin-1-yl)methyl]anilino]pyrrolo[2,3-d]pyrimidin-7-yl]propyl]cyclobutanecarboxamide |

InChI |

InChI=1S/C27H35N7O2/c1-20(35)33-15-13-32(14-16-33)19-21-5-2-8-24(17-21)30-27-29-18-23-9-12-34(25(23)31-27)11-4-10-28-26(36)22-6-3-7-22/h2,5,8-9,12,17-18,22H,3-4,6-7,10-11,13-16,19H2,1H3,(H,28,36)(H,29,30,31) |

InChI Key |

QVADRMQCYNOPPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)NC3=NC=C4C=CN(C4=N3)CCCNC(=O)C5CCC5 |

Origin of Product |

United States |

Molecular Architecture and Regulatory Mechanisms of Tbk1

The structure of TBK1 is a sophisticated assembly of distinct domains that work in concert to regulate its kinase activity and downstream signaling. The protein is composed of an N-terminal kinase domain (KD), a ubiquitin-like domain (ULD), and a C-terminal scaffolding and dimerization domain (SDD). nih.govnih.govnih.gov This trimodular architecture facilitates the formation of a compact dimer, which is essential for its biological function. nih.govresearchgate.net

Structural Domains of TBK1

Scaffolding and Dimerization Domain (SDD) Contributions to TBK1 FunctionThe C-terminal portion of TBK1 contains the scaffolding and dimerization domain (SDD), a long, twisted, α-helical structure.nih.govnih.govThis domain is the primary driver of TBK1 homodimerization, an event that is indispensable for its function.wikipedia.orgresearchgate.netThe dimeric structure is formed through an extensive network of interactions involving the SDD, KD, and ULD.nih.govnih.govThe ULD of one monomer interacts with the SDD of the other, stabilizing the dimeric complex.researchgate.netresearchgate.netThis dimerization creates the necessary platform for subsequent activation steps, including autophosphorylation and ubiquitination, and is required for downstream signaling.nih.govresearchgate.net

| Domain | Approximate Residues | Key Structural Features | Primary Function |

| Kinase Domain (KD) | 9-309 | Conserved bi-lobal kinase fold | Catalytic activity (phosphorylation of substrates) |

| Ubiquitin-Like Domain (ULD) | 310-385 | β-grasp fold similar to ubiquitin | Regulates kinase activity and substrate interaction |

| Scaffolding/Dimerization Domain (SDD) | 407-713 | Elongated, α-helical coiled-coils | Mediates homodimerization and provides a scaffold |

Post-Translational Regulation of TBK1 Activity

The kinase activity of TBK1 is tightly controlled by a series of post-translational modifications (PTMs), primarily phosphorylation and ubiquitination. nih.gov These events are critical for switching the kinase from an inactive to an active state in response to upstream signals.

Ubiquitination Dynamics and their Impact on TBK1 SignalingIn addition to phosphorylation, ubiquitination is a prerequisite for TBK1 activation. TBK1 undergoes modification by K63-linked polyubiquitin (B1169507) chains, a type of ubiquitination that typically serves non-degradative, signaling functions.nih.govnih.govThis modification occurs on at least two specific lysine (B10760008) residues: Lysine 30 (K30) in the kinase domain and Lysine 401 (K401) in the SDD.wikipedia.orgnih.govThe ubiquitination process requires an intact TBK1 dimer and is, in turn, necessary for the kinase to become fully active.nih.govnih.govThis modification provides a structural platform that integrates with kinase activation and the subsequent phosphorylation of substrates like IRF3.nih.govnih.govThe E3 ligase Nrdp1 has been shown to polyubiquitinate TBK1, leading to its activation in certain signaling pathways.rupress.org

| Modification | Key Residue(s) | Mechanism | Functional Outcome |

| Phosphorylation | Ser172 | Trans-autophosphorylation between TBK1 dimers and phosphorylation by upstream kinases | Essential for kinase activation |

| Ubiquitination | Lys30, Lys401 | Attachment of K63-linked polyubiquitin chains | Required for kinase activation; facilitates signaling complex assembly |

Adaptor Protein Interactions and Subcellular Localization in TBK1 Regulation

The function and substrate specificity of TANK-binding kinase 1 (TBK1) are critically dependent on its interaction with various adaptor proteins and its subsequent subcellular localization. wikipedia.orgoipub.com These adaptors act as scaffolds, recruiting TBK1 to specific signaling complexes at distinct cellular locations, thereby ensuring that TBK1 phosphorylates the correct substrates to initiate appropriate downstream responses. oipub.com

Among the key adaptors for TBK1 are TRAF family member-associated NF-κB activator (TANK), NAK-associated protein 1 (NAP1), and SINTBAD (similar to NAP1 TBK1 adaptor). nih.govembopress.org These proteins share a conserved TBK1-binding domain (TBD) that allows them to interact with the C-terminal coiled-coil region of TBK1. researchgate.netnih.govembopress.org

TANK was the first identified adaptor protein for TBK1. The interaction between TANK and TBK1 is crucial for the activation of the transcription factor IRF3, a key step in the production of type I interferons during the antiviral response. wikipedia.orgnih.gov Binding to TANK helps to localize TBK1 to perinuclear regions, facilitating its role in innate immunity. wikipedia.org

NAP1 (also known as AZI2) and SINTBAD are structurally related adaptors that also bind to TBK1. nih.govembopress.org However, their association with TBK1 often directs it towards different cellular pathways and locations compared to TANK. wikipedia.org For instance, the interaction with NAP1 and SINTBAD can lead to the localization of TBK1 in the cytoplasm, where it can participate in processes like autophagy. wikipedia.orgmonash.edu Recent studies have shown that NAP1 is required for TBK1 activation during mitosis. rupress.org NAP1 and SINTBAD can act as rheostats in mitophagy, restricting the initiation of OPTN-driven mitophagy by competing with OPTN for TBK1 binding, while promoting the progression of NDP52-driven mitophagy. monash.edunih.gov

The binding of these different adaptors to TBK1 is not mutually exclusive and can be dynamic, allowing TBK1 to switch between different signaling pathways based on the cellular context and the specific stimuli received. nih.govembopress.org

The subcellular localization of TBK1, orchestrated by its adaptor proteins, is a fundamental mechanism for determining its substrate specificity. oipub.combiorxiv.org By being recruited to different cellular compartments, TBK1 is brought into proximity with specific substrates, thereby ensuring a tailored signaling output.

Innate Immunity: During an antiviral response, viral components are recognized by pattern recognition receptors (PRRs) such as RIG-I-like receptors (RLRs) at the mitochondria or cGAS in the cytoplasm, which then signals through the adaptor proteins MAVS and STING, respectively. nih.govnih.gov These adaptors recruit TBK1 to form signaling complexes, often referred to as signalosomes, at the mitochondrial outer membrane or the endoplasmic reticulum/Golgi apparatus. biorxiv.orgresearchgate.netnih.gov Within these complexes, TBK1 is activated and phosphorylates IRF3, leading to its dimerization and translocation to the nucleus to induce the expression of type I interferons. nih.govjensenlab.org The scaffolding function of adaptors like STING is crucial, as it brings both TBK1 and its substrate IRF3 into close proximity, facilitating efficient phosphorylation. nih.gov

Autophagy: TBK1 also plays a critical role in selective autophagy, a process for the targeted degradation of damaged organelles or intracellular pathogens. nih.govnih.gov In this context, TBK1 is recruited to the cargo destined for degradation by autophagy receptors such as optineurin (OPTN) and p62 (also known as SQSTM1). biorxiv.orgnih.gov For example, during mitophagy (the selective removal of damaged mitochondria), TBK1 is recruited to the mitochondrial surface where it phosphorylates autophagy receptors like OPTN. pnas.org This phosphorylation enhances the binding of the receptor to LC3, a key component of the autophagosome, thereby linking the cargo to the autophagy machinery. elsevierpure.comresearchgate.net The specific adaptors involved, such as NAP1 and SINTBAD, can further fine-tune this process. monash.edunih.gov

The spatial segregation of TBK1 into different signaling hubs allows this single kinase to participate in a wide array of cellular functions without causing inappropriate signaling cross-talk. oipub.combiorxiv.org This localization-dependent substrate selection is a key principle governing the diverse biological roles of TBK1.

| Adaptor Protein | Primary Cellular Location of Complex | Key Downstream Pathway | Primary Substrate(s) |

| TANK | Perinuclear regions | Innate Immunity (Type I IFN) | IRF3 |

| NAP1 | Cytoplasm, Mitotic structures | Autophagy, Mitosis | Autophagy receptors (e.g., OPTN), Mitotic proteins |

| SINTBAD | Cytoplasm | Autophagy | Autophagy receptors |

| STING | Endoplasmic Reticulum, Golgi | Innate Immunity (Type I IFN) | IRF3, STING |

| MAVS | Mitochondrial Outer Membrane | Innate Immunity (Type I IFN) | IRF3, MAVS |

| OPTN/p62 | Damaged Mitochondria, Bacteria | Selective Autophagy | OPTN, p62 |

Tbk1 Mediated Signaling Pathways

Innate Immune Response Signaling

TBK1 is a central player in the innate immune system, particularly in the cellular response to pathogens. It acts downstream of various pattern recognition receptors (PRRs) to initiate signaling cascades that lead to the production of inflammatory mediators and type I interferons (IFN-I).

Regulation of Type I Interferon (IFN-I) Production via IRF3/7

One of the most well-defined roles of TBK1 is its critical function in the production of type I interferons (IFN-I), such as IFN-α and IFN-β, which are essential for antiviral immunity. Following the detection of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by PRRs, TBK1 is activated and phosphorylates interferon regulatory factors 3 (IRF3) and 7 (IRF7). Phosphorylation of IRF3/7 leads to their dimerization, nuclear translocation, and subsequent transcription of IFN-I genes.

Research using TBK1-IN-1 has demonstrated its ability to inhibit the expression of genes that are downstream targets of TBK1 activation in immune cells. For instance, this compound inhibited the expression of cxcl10 and ifnβ in THP1 and RAW264.7 cells stimulated with poly(I:C) and lipopolysaccharide (LPS), respectively. This finding supports the role of TBK1 kinase activity in driving the expression of these immune-related genes.

Table 1: Effect of this compound on Gene Expression

| Cell Line | Stimulus | Gene Inhibited | Observation | Source |

| THP1 | poly(I:C) | cxcl10 | Expression inhibited by this compound (0.1, 1 μM) | |

| RAW264.7 | LPS | ifnβ | Expression inhibited by this compound (0.1, 1 μM) |

Activation of Non-Canonical NF-κB Signaling

TBK1 is also involved in the activation of NF-κB signaling pathways, contributing to the inflammatory response. While canonical NF-κB activation is primarily mediated by IKKβ, TBK1 and its close homolog IKKε play roles in both canonical and non-canonical NF-κB pathways depending on the context and stimuli. TBK1 can directly phosphorylate components of the NF-κB pathway, influencing the transcription of pro-inflammatory genes.

Specific detailed research findings on the direct impact of this compound (CID 171378646) solely on the non-canonical NF-κB signaling pathway with accompanying data tables were not prominently available in the provided search results. However, as a TBK1 inhibitor, this compound is expected to modulate NF-κB signaling pathways where TBK1 plays a critical role.

Downstream Signaling from Pattern Recognition Receptors (PRRs)

TBK1 acts as a key downstream kinase for various PRRs, including Toll-like receptors (TLRs) such as TLR3 and TLR4, RIG-I-like receptors (RLRs), and the cytosolic DNA sensor cGAS-STING pathway. Upon activation by their respective ligands (e.g., viral RNA, bacterial LPS, cytosolic DNA), these receptors engage adaptor proteins that recruit and activate TBK1. Activated TBK1 then phosphorylates downstream targets, including IRF3/7 and components of the NF-κB pathway, leading to the induction of IFN-I and other cytokines.

While the general mechanism of TBK1 acting downstream of PRRs is well-established, detailed research findings specifically demonstrating how this compound (CID 171378646) modulates the entire spectrum of downstream signaling from various PRRs with specific data were not extensively found in the provided search results. The inhibition of IFN-I expression in response to poly(I:C) (TLR3 or RLRs) and LPS (TLR4) by this compound provides some evidence of its effect on PRR-mediated signaling.

Autophagy and Cellular Stress Response Signaling

Beyond its role in innate immunity, TBK1 is also intricately involved in autophagy and cellular stress responses, processes crucial for maintaining cellular homeostasis and responding to various cellular insults.

Role in Selective Autophagy and Autophagosome Formation

TBK1 plays a significant role in autophagy, particularly in selective autophagy pathways such as xenophagy (clearance of intracellular pathogens) and mitophagy (clearance of damaged mitochondria). TBK1 is recruited to the site of autophagosome formation and phosphorylates key autophagy receptor proteins, including p62/SQSTM1, Optineurin (OPTN), and NDP52. Phosphorylation of these receptors enhances their affinity for ubiquitinated cargo and components of the autophagic machinery (like LC3 proteins), thereby facilitating the recognition and sequestration of cargo into autophagosomes. TBK1 is also involved in the maturation of autophagosomes.

Detailed research findings specifically on the impact of this compound (CID 171378646) solely on the various aspects of selective autophagy and autophagosome formation with accompanying data tables were not extensively available in the provided search results. However, given TBK1's established role in these processes, inhibition by compounds like this compound would be expected to affect autophagic flux and the efficient clearance of selective cargo.

Involvement in Stress Granule Dynamics and Proteostasis

TBK1 has been implicated in the regulation of stress granules (SGs), which are transient cytoplasmic aggregates of stalled mRNA and proteins that form in response to various cellular stresses. TBK1 is required for SG formation and cellular protection under stress conditions. Furthermore, TBK1 contributes to proteostasis, the maintenance of cellular protein balance, partly through its role in autophagy and the clearance of ubiquitinated protein aggregates. TBK1 can facilitate the removal of ubiquitinated proteins through autophagy under stress.

Specific detailed research findings on the direct impact of this compound (CID 171378646) solely on stress granule dynamics and proteostasis with accompanying data tables were not extensively available in the provided search results. However, based on TBK1's involvement in these processes, inhibition by this compound would likely affect the cell's ability to manage proteostatic stress and regulate stress granule formation and resolution.

Cell Proliferation and Survival Signaling

TBK1 plays a role in regulating cell proliferation and survival pathways. Inhibition or depletion of TBK1 has been shown to affect the viability and proliferation of various cancer cell types ijbs.com.

Complex Regulation of Mechanistic Target of Rapamycin (mTOR) Pathways (mTORC1, mTORC2)

TBK1 has been reported to influence both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling. Prior research indicates that TBK1 can phosphorylate mTOR on serine 2159, which can increase the activity of both mTORC1 and mTORC2 idrblab.netcas.orgharvard.edu. This phosphorylation by TBK1 appears to enhance mTORC1 signaling, affecting processes like cell growth and cell cycle progression idrblab.netcas.org. TBK1's role in mTORC1 activation has been corroborated by multiple studies idrblab.netcas.orgharvard.edu. Furthermore, TBK1 has been shown to directly activate mTORC2, leading to increased downstream signaling to AKT idrblab.netcas.org. Studies using TBK1/IKKε inhibitors, such as amlexanox (B1666007) or BX-795, or genetic knockout of TBK1 in mouse embryonic fibroblasts (MEFs) and macrophages have demonstrated reduced mTORC2 signaling to AKT idrblab.netcas.org.

However, there are also reports suggesting a more complex or even inhibitory role of TBK1 on mTORC1 signaling in specific contexts, such as colorectal cancer, where TBK1 overexpression was associated with decreased phosphorylation levels of mTORC1 substrates like S6K1 and 4E-BP1 idrblab.net. This suggests that the interaction between TBK1 and mTORC1 can be context-dependent idrblab.netgenecards.org.

Table 1: Reported Effects of TBK1 Modulation on mTOR Signaling

| Target Complex | TBK1 Modulation | Observed Effect on mTOR Signaling | Cellular Context | Source |

| mTORC1 | TBK1 activity | Increased activity (via mTOR S2159 phosphorylation) | Various cell types, EGF and poly(I:C) stimulation | idrblab.netcas.org |

| mTORC1 | TBK1 overexpression | Decreased activity (reduced S6K1 and 4E-BP1 phosphorylation) | Colorectal cancer cells | idrblab.net |

| mTORC2 | TBK1 activity | Increased activity (via mTOR S2159 phosphorylation) | MEFs, macrophages, EGF and poly(I:C) stimulation | idrblab.netcas.org |

Interplay with AKT Signaling

TBK1 directly engages with and supports AKT signaling, which is crucial for cell survival and growth nih.gov. Research indicates that TBK1 can directly phosphorylate AKT at key activation sites, including T308 and S473, independently of canonical AKT activators like PDK1 and mTORC2 in certain contexts nih.gov. This direct phosphorylation by TBK1 appears sufficient to activate AKT. Studies using TBK1-deficient cells or pharmacological inhibitors of TBK1 have shown impaired AKT activation in response to various stimuli, including oncogenic Ras, EGF, and glucose nih.gov. This highlights TBK1 as a critical link supporting context-selective mobilization of the AKT regulatory network nih.gov. The interplay between TBK1 and AKT is also evident in cancer, where TBK1-AKT/mTOR signaling has been implicated in tumor growth and survival.

Modulation of MYC Oncogenic Signature

TBK1, along with its close homolog IKKε, has been shown to regulate MYC-dependent survival pathways pnas.orgijbs.com. Inhibition of TBK1/IKKε, either genetically or pharmacologically, can lead to a reduction in the viability of cancer cells, particularly those exhibiting an activated MYC oncogenic signature pnas.orgijbs.com. Studies have demonstrated that TBK1/IKKε inhibition results in the downregulation of MYC messenger RNA (mRNA) and protein expression pnas.org. Mechanistically, TBK1/IKKε can modulate MYC expression through the phosphorylation of the oncogenic gene regulator YB-1. Phosphorylated YB-1 binds to the MYC promoter, thereby enhancing MYC gene transcription pnas.orgijbs.com.

Table 2: Impact of TBK1 Inhibition on MYC Regulation

| TBK1 Modulation | Effect on MYC Expression | Mechanism Involved | Cellular Context | Source |

| Inhibition | Downregulation | Reduced YB-1 phosphorylation | Acute Myeloid Leukemia cells | pnas.orgijbs.com |

Inflammation and Immunomodulatory Signaling

TBK1 is a key signaling kinase in innate immunity and inflammatory responses mdpi.com. It plays a crucial role in initiating signaling cascades that establish an inflammatory environment.

Control of Inflammatory Cytokine Production

TBK1 is essential for the expression of type I interferons (IFNs), such as IFN-α/β, and various inflammatory cytokines. TBK1 receives signals from pattern recognition receptors (PRRs) and activates transcription factors like NF-κB and IRF proteins, which promote the expression of pro-inflammatory genes. TBK1 contributes to the production of cytokines such as IL-6, IL-1β, TNF-α, and IFN-β.

However, in some contexts, TBK1 has also been reported to attenuate the induction of certain pro-inflammatory cytokines, notably IL-1β, by inhibiting NF-κB and MAPK signaling pathways in macrophages. Myeloid cell-specific TBK1 deficiency can lead to increased production of pro-inflammatory cytokines, particularly IL-1β, suggesting an anti-inflammatory role for TBK1 in certain settings.

Table 3: TBK1's Role in Inflammatory Cytokine Production

| Process | TBK1 Activity | Outcome | Cellular Context | Source |

| Pro-inflammatory gene expression | Activation | Promotion (via NF-κB and IRF activation) | Immune cells | |

| Type I IFN production | Activation | Essential for induction | Innate immune cells | |

| Inflammatory cytokine production | Activation | Promotion (e.g., IL-6, TNF-α, IFN-β) | Various cell types | |

| IL-1β induction | Attenuation | Inhibition (via NF-κB and MAPK pathway inhibition) | Macrophages | |

| Pro-inflammatory cytokine production | Deficiency | Increased production (e.g., IL-1β, IL-6, TNF-α) | Myeloid cells (macrophages) |

Crosstalk with JAK/STAT Signaling Pathways

TBK1 has been shown to interact and crosstalk with the JAK/STAT signaling pathway. Research indicates that TBK1 can activate components of the JAK/STAT pathway, including JAK1, JAK2, and STAT3. Studies in osteoarthritis models, for instance, have demonstrated that silencing of TBK1 can regulate extracellular matrix degradation, and this effect might be mediated through the regulation of JAK/STAT signaling. Overexpression of STAT3 was shown to block the beneficial effects observed upon TBK1 silencing in this context. This suggests a positive regulatory relationship between TBK1 and components of the JAK/STAT pathway in certain cellular processes. TBK1's involvement in phosphorylating STAT1 has also been noted in the context of antibacterial defense.

Table 4: Interaction of TBK1 with JAK/STAT Signaling

| TBK1 Modulation | Effect on JAK/STAT Components | Observed Outcome | Cellular Context | Source |

| Activation | Activation of JAK1, JAK2, STAT3 | Involved in regulating downstream cellular processes | Chondrocytes | |

| Silencing | Reduced phosphorylation of JAK1, JAK2, STAT3 | Attenuated effects on ECM degradation | Chondrocytes | |

| Activity | Phosphorylation of STAT1 | Contributes to antibacterial defense | Neutrophils |

Mechanisms of Immune Cell Function Regulation

TBK1 plays a crucial role in regulating immune cell function, particularly in the context of innate and adaptive immunity mdpi.comfrontiersin.org. It is essential for the expression of IFNα/β and inflammatory cytokines in immune cells mdpi.com. TBK1 receives signals from pattern recognition receptors (PRRs) in innate immune cells, leading to the activation of NF-κB and IRF transcription factors, which promotes the expression of pro-inflammatory genes and drives innate immune responses mdpi.com.

Furthermore, TBK1 influences various aspects of immune cell function, including macrophage polarization, dendritic cell (DC) maturation, B-cell differentiation, and the activation, proliferation, and differentiation of inflammatory T cells mdpi.com. For instance, TBK1 in DCs regulates autoimmunity and antitumor immunity by modulating inflammatory T cell production through antigen presentation mdpi.com. Studies have shown that DC-specific deletion of TBK1 can lead to T cell activation and autoimmune symptoms in animal models, while also enhancing antitumor immunity nih.govresearchgate.net. TBK1-deficient DCs exhibit upregulated expression of co-stimulatory molecules and increased T cell-priming activity nih.govresearchgate.net. TBK1 also negatively regulates the induction of a subset of genes by the type I interferon receptor (IFNAR) in DCs nih.gov.

Research indicates that TBK1 can mediate immunosuppression by promoting tumor inflammation, thereby supporting tumor growth mdpi.com. In hepatocellular carcinoma (HCC), elevated TBK1 expression has been correlated with increased inflammatory markers and the activation of the NF-κB signaling pathway, leading to the release of inflammatory cytokines and the recruitment of tumor-associated macrophages, while inhibiting the activation of tumor-infiltrating CD8+ T cells mdpi.com. Conversely, targeting TBK1 has shown potential in enhancing the infiltration of CD8+ T cells in tumors and attenuating HCC progression in vivo frontiersin.org.

TBK1 is also implicated in the regulation of T cell exhaustion and glycolysis in tumors, contributing to immunosuppression frontiersin.org. The hyperactivation of the TBK1-IFN pathway can have detrimental effects on immune cell function within tumors frontiersin.org.

Metabolic Regulation Pathways

TBK1 is increasingly recognized for its involvement in metabolic regulation, linking inflammation and energy homeostasis nih.govmdpi.comfrontiersin.org. Its dysregulation has been associated with metabolic disorders such as obesity and insulin (B600854) resistance cas.org. TBK1 is activated in high-glucose/high-lipid environments, inducing signaling pathways that regulate glucose and lipid metabolism mdpi.com.

Influence on Glucose and Lipid Metabolism

TBK1 plays a key role in regulating metabolic inflammation related to glucose metabolism, particularly in obesity and type 2 diabetes researchgate.netmdpi.com. Increased TBK1 levels have been observed in the adipose tissue of obese mouse models researchgate.netmdpi.com. The activation of the TBK1-mTORC/IL-17 axis in adipose tissue of diet-induced obese mice can reduce the expression of anti-inflammatory genes, improving insulin resistance and glycemic control researchgate.netmdpi.com.

In non-alcoholic fatty liver disease (NAFLD), TBK1 is involved in both glucose and lipid metabolism-related inflammatory regulation mdpi.com. Inhibition of the TBK1-mediated NF-κB-MCP1 signaling pathway has been shown to reduce pro-inflammatory macrophage recruitment and improve insulin resistance in NAFLD mice mdpi.com. Furthermore, inhibiting the hepatic macrophage STING-TBK1-NF-κB pathway improved high-fat diet-induced hepatic lipid deposition by attenuating macrophage inflammation and reducing inflammatory cytokine release mdpi.com.

TBK1 also regulates glucose metabolism, lipid homeostasis, and insulin signaling pathways cas.org. Studies suggest that TBK1-mTOR signaling can attenuate obesity-linked hyperglycemia and insulin resistance diabetesjournals.org. While adipocyte-specific TBK1 knockout mice show reduced adiposity, they can also exhibit exacerbated systemic insulin resistance and adipose tissue inflammation during diet-induced obesity, suggesting complex and context-dependent roles for TBK1 in metabolic control diabetesjournals.org.

In colorectal cancer, aberrant TBK1 expression has been correlated with progression, and TBK1 inhibition impaired cell proliferation and migration ijbs.com. Overexpressed TBK1 inhibited mTORC1 signaling, leading to elevated GLUT1 expression and enhanced glucose consumption ijbs.com. This regulation of GLUT1 by TBK1 was found to be mediated by autophagy, which resulted from mTORC1 inhibition ijbs.com.

Role in Energy Homeostasis

TBK1 contributes to the regulation of energy homeostasis, particularly in adipose tissue nih.govfrontiersin.orgnih.gov. TBK1 activity is induced by pro-inflammatory stimuli and undernutrition frontiersin.org. TBK1 can inhibit AMPK, thereby repressing energy expenditure in adipocytes frontiersin.orgnih.gov. This inhibition of AMPK by TBK1 contributes to the exaggeration of energy storage and obesity when combined with the activation of IKKε nih.gov. Loss of TBK1 has been shown to disrupt the anti-inflammatory effects of AMPK activation nih.gov. TBK1 mediates the anti-inflammatory functions of AMPK by negatively regulating NF-κB activation nih.gov. This highlights TBK1's role in the crosstalk between energy sensing and inflammatory pathways in adipocytes, crucial for maintaining energy homeostasis nih.gov.

Activation of mitochondrial biogenesis through pharmacological inhibition of TBK1 has been shown to restore energy homeostasis in certain contexts researchgate.net.

DNA Damage Response Involvement

TBK1 is involved in the cellular response to DNA damage. Cytoplasmic DNA, sensed as a danger signal, can activate the cGAS-STING pathway, which in turn recruits TBK1 to phosphorylate IRF3, leading to interferon production frontiersin.orgmdpi.com. TBK1 can phosphorylate and activate BRCA1, contributing to the repair of double-strand breaks in DNA cas.org.

In the context of DNA damage, inhibitors of DNA damage response (DDR) components, such as PARP or checkpoint kinase 1 (CHK1), can increase cytosolic damaged DNA and activate the STING/TBK1/IRF3 innate immune pathway researchgate.net. This activation can lead to the upregulation of genes like PD-L1, IFN-β, IFN-γ, and CCL5, which promote CD8+ T cell infiltration into tumors researchgate.net. However, some studies have shown that despite increased cytoplasmic DNA and TBK1 activation induced by inhibitors like Chk1 or Wee1 inhibitors, downstream consequences like IRF3/7 phosphorylation or a type I IFN response were not observed nih.gov. This suggests complex regulation of the pathway downstream of TBK1 in response to certain types of DNA damage or inhibition nih.gov.

TBK1 is hyperactivated by von Hippel-Lindau (VHL) loss or hypoxia in cancer cells aacrjournals.org. Tumors from patients with kidney cancer with VHL loss display elevated TBK1 phosphorylation aacrjournals.org. TBK1 hydroxylation can influence its interaction with VHL, affecting its phosphorylation and activity aacrjournals.org.

Regulation of Epithelial-Mesenchymal Transition (EMT)

TBK1 has been implicated in the regulation of epithelial-mesenchymal transition (EMT), a process crucial for embryonic development, tissue organization, and also involved in disease processes like fibrosis and cancer metastasis nih.govaacrjournals.org. EMT contributes to the fibroblast pool during fibrogenesis, and preventing EMT is considered a strategy to inhibit tissue fibrosis nih.gov.

Studies have revealed that TBK1 regulates EMT in lung cancer cells nih.gov. TBK1 knockdown or inhibition has been shown to significantly reverse EMT in vivo and in vitro and attenuate pulmonary fibrosis and collagen deposition in models of radiation-induced pulmonary fibrosis (RIPF) nih.govdbpia.co.kr. Radiation exposure increased TBK1 levels and activated AKT and ERK, pathways known to enhance cell proliferation and survival nih.govaacrjournals.org. Silencing of TBK1 blocked the radiation-induced activation of AKT and ERK signaling, suggesting that the TBK1–AKT–ERK signaling pathway regulates radiation-induced EMT in normal alveolar epithelial cells nih.govdbpia.co.kr.

In breast cancer, the loss of TBK1 has been shown to induce EMT, particularly in ERα-positive breast cancer cells aacrjournals.org. Reduced TBK1 expression was hypothesized to be associated with a mesenchymal phenotype in breast cancer cells aacrjournals.org. The loss of TBK1 led to morphological changes from an epithelial-like to a mesenchymal-like cell shape and enhanced tumor growth and lung metastasis by inhibiting the expression of ERα in ERα-positive breast cancer cells aacrjournals.org.

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables in this format is limited. However, some findings regarding IC50 values and gene expression changes were mentioned. Below is a representation of such data, which would ideally be presented as interactive tables in a dynamic format.

Table 1: this compound Inhibition Potency

| Target | IC50 (nM) | Reference |

| TBK1 | 22.4 | medchemexpress.com |

Table 2: Effect of this compound on Gene Expression in Cell Lines

| Cell Line | Stimulus | Gene | Effect of this compound (0.1-1 µM) | Reference |

| THP1 | poly (I:C) | cxcl10 | Inhibits expression | medchemexpress.com |

| RAW264.7 | lipopolysaccharide | ifnβ | Inhibits expression | medchemexpress.com |

Table 3: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Reference |

| A549 | 17.6 | medchemexpress.com |

| LLC | 9.4 | medchemexpress.com |

Pathophysiological Roles of Tbk1 in Non Human Disease Models

Complex Roles in Cancer Pathogenesis

TBK1 exhibits complex and sometimes paradoxical roles in tumor development, acting as both a pro-tumor and anti-tumor factor depending on the specific cancer context and the signaling pathways involved frontiersin.orgfrontiersin.org. Aberrant activation of TBK1 has been observed in various tumor types and is linked to the proliferation and survival of cancer cells nih.govfrontiersin.orgfrontiersin.org.

Oncogenic Function in Specific Tumor Contexts (e.g., KRAS-Mutant Cancers, VHL-Deficient Renal Cell Carcinoma)

TBK1 has been identified as a crucial effector in cancers harboring activating KRAS mutations jci.orgbiorxiv.orgnews-medical.net. In preclinical mouse models of KRAS-mutant pancreatic ductal adenocarcinoma (PDA), loss of TBK1 function resulted in reduced tumor load and fewer metastatic events, indicating that TBK1 activity contributes to the aggressive properties of this cancer jci.orgbiorxiv.org. TBK1 is highly expressed in KRAS-mutant PDA tumors and cell lines, and its expression has been negatively correlated with survival in human PDA patients jci.orgbiorxiv.org. Studies in lung cancer models have also shown that TBK1 is activated downstream of the RAS effector RalB and is necessary for RAS-induced oncogenic transformation of mouse embryonic fibroblasts nih.gov. A synthetic lethality screen identified TBK1 as essential for the survival of KRAS-mutant lung cancer cells nih.gov. In KRAS-mutant non-small cell lung cancer (NSCLC) cell lines, TBK1 induces anti-apoptosis by activating NF-κB frontiersin.orgfrontiersin.org. While targeting TBK1 in some KRAS-mutant tumor cell lines has shown preferential sensitivity over KRAS wild-type lines, targeting TBK1 alone has not consistently impeded tumor growth in all KRAS-mutant models, suggesting context dependency frontiersin.orgaacrjournals.org.

In cancers with Von Hippel-Lindau (VHL) loss, particularly clear cell renal cell carcinoma (ccRCC), TBK1 is hyperactivated unc.edunih.govnih.govaacrjournals.org. Research has shown that TBK1 is a synthetic lethal target in cancer with VHL loss unc.edunih.govnih.govaacrjournals.org. Loss of TBK1 through genetic ablation, pharmacological inhibition (including with a PROTAC degrader utilizing a TBK1 inhibitor portion), or using a cereblon-based proteolysis targeting chimera specifically inhibits the growth of VHL-deficient kidney cancer cells while sparing VHL wild-type cells unc.edunih.govnih.govaacrjournals.orgguidetopharmacology.org. TBK1 depletion significantly blunts kidney tumorigenesis in orthotopic xenograft models in vivo unc.edunih.govnih.govaacrjournals.org. Mechanistically, VHL loss or hypoxia activates TBK1, and TBK1 phosphorylates p62/SQSTM1, which is essential for p62 stability and kidney cancer cell proliferation in this context unc.edunih.govnih.govaacrjournals.org.

Contribution to Tumor Cell Survival, Proliferation, and Anti-Apoptotic Mechanisms

Influence on the Tumor Microenvironment and Immune Evasion in Preclinical Models

TBK1 plays a role in shaping the tumor microenvironment and influencing immune evasion in preclinical models nih.govnih.govfrontiersin.orgfrontiersin.org. TBK1 has emerged as a cancer cell intrinsic immune evasion gene nih.govnih.govsynthego.comnih.gov. Targeting TBK1 has been shown to enhance responses to immune checkpoint blockade (ICB) in established murine tumor models and patient-derived tumor models nih.govsynthego.comnih.gov. TBK1 inhibition can overcome resistance to PD-1 blockade by lowering the cytotoxicity threshold to effector cytokines like TNFα and IFNγ nih.govsynthego.comnih.gov. Tumor cells lacking TBK1 are primed to undergo cell death in response to these cytokines nih.govsynthego.comnih.gov.

TBK1 also appears to regulate lymphoid and myeloid cells in the tumor immune microenvironment nih.gov. In KRAS-driven mouse models, knocking down TBK1 increased the frequency of effector CD4 helper T cells and CD8 cell-killing T cells in the lungs news-medical.net. A similar experiment reduced the frequency of immune-suppressing myeloid-derived suppressor cells news-medical.net. TBK1 has been observed to be upregulated in various tumors, and its expression has been inversely correlated with immune cells other than CD4 T cells in the tumor microenvironment frontiersin.orgfrontiersin.orgfrontiersin.org. TBK1 can mediate immunosuppression by promoting tumor inflammation mdpi.com. For instance, in hepatocellular carcinoma (HCC), TBK1 promoted the establishment of an inflammatory tumor microenvironment by activating NF-κB, increasing the release of inflammatory cytokines, recruiting tumor-associated macrophages (TAMs), and inhibiting the activation of tumor-infiltrating CD8+ T cells mdpi.com.

Modulation of Therapeutic Resistance Mechanisms in Cancer Models

TBK1 is involved in modulating therapeutic resistance mechanisms in cancer models nih.govfrontiersin.orgfrontiersin.org. TBK1 phosphorylation of AGO2 is related to resistance to gefitinib (B1684475) targeted therapy in NSCLC, and research suggests that TBK1 inhibitors could help overcome this resistance frontiersin.orgfrontiersin.orgfrontiersin.org. TBK1 overexpression in breast cancer has been correlated with tamoxifen (B1202) resistance researchgate.net. TBK1 inhibition by BX795 has been shown to increase the sensitivity of breast cancer cells to tamoxifen treatment researchgate.net. In a murine breast cancer model, a TBK1/IKKε inhibitor combined with chemotherapy reduced metastasis and improved survival nih.gov. TBK1/IKKε inhibition was also effective in a murine model of Her2-mutant breast cancer and showed cooperativity with lapatinib (B449) nih.gov. Some studies suggest that TBK1 inhibition can enhance the sensitivity of cancer cells to cisplatin-induced cell death in head and neck cancer cells tandfonline.com.

Combination strategies involving TBK1 inhibitors and other anti-cancer agents have been explored in preclinical models nih.gov. For example, the combination of a TBK1/IKKε inhibitor and trametinib (B1684009) resulted in significant tumor growth inhibition in KRAS-mutant colorectal cancer patient-derived xenograft (PDX) models compared to single agents aacrjournals.org.

Contributions to Inflammatory and Autoimmune Disease Models

TBK1 plays a critical role in inflammatory responses and has been implicated in the pathogenesis of inflammatory and autoimmune diseases mdpi.comnih.govfrontiersin.org. High levels of active TBK1 have been associated with inflammatory diseases nih.govresearchgate.net. TBK1 is involved in regulating the expression of inflammatory mediators such as IL-6, TNF-α, and IFN-β nih.govresearchgate.net.

Systemic Inflammatory Responses in Animal Models

TBK1 is a key regulator of inflammatory responses in animal models mdpi.compnas.org. In some inflammatory disease animal models, such as colitis and hepatitis models, levels of active TBK1 are elevated nih.govresearchgate.net. A rheumatoid arthritis animal model has also indicated a strong positive relationship between TBK1 and the disease nih.govresearchgate.net.

Studies using myeloid cell-specific TBK1 deficiency in mice have revealed its role as a pivotal anti-inflammatory factor in macrophages pnas.org. Myeloid cell-specific TBK1 deficiency can cause spontaneous development of metabolic disorders in aged mice and exacerbate high-fat diet-induced fatty liver disease with NASH-like symptoms pnas.org. These mice are also hypersensitive to experimental colitis pnas.org. Mechanistically, TBK1 functions in macrophages to suppress NF-κB and MAP kinase signaling pathways, thereby attenuating the induction of proinflammatory cytokines, particularly IL-1β pnas.org.

In mouse models of autoimmune diseases, such as the Trex1−/− mouse model which exhibits chronic systemic inflammation due to activation of the cGAS-STING-TBK1-IRF3 pathway, pharmacological inhibition of TBK1 has shown therapeutic benefit, including reduced inflammation and mortality nih.govpnas.org. TBK1-mediated immune signaling has been implicated in systemic lupus erythematosus (SLE), and TBK1 mRNA expression has been found to be elevated in immune cells from SLE patients compared to healthy controls nih.gov. TBK1 inhibition may help alleviate lupus by limiting pathogenic IFN-Is production frontiersin.org.

Chronic innate immune activation of TBK1 has also been shown to suppress mTORC1 activity and dysregulate cellular metabolism in a mouse model, linking inflammation and metabolic phenotypes pnas.org.

Table 1 summarizes some of the observed effects of TBK1 modulation in non-human disease models.

| Disease Model Context | TBK1 Modulation | Observed Effect in Preclinical Models | Source |

| KRAS-mutant PDA (mouse models) | Loss of function | Reduced tumor load, reduced metastatic events | jci.orgbiorxiv.org |

| VHL-deficient kidney cancer (cell lines, xenografts) | Genetic ablation, Pharmacological inhibition (including PROTAC) | Specific inhibition of VHL-deficient cell growth, blunted kidney tumorigenesis in vivo | unc.edunih.govnih.govaacrjournals.orgguidetopharmacology.org |

| KRAS-mutant NSCLC (cell lines) | Inhibition | Induction of anti-apoptosis (via NF-κB) | frontiersin.orgfrontiersin.org |

| KRAS-driven lung cancer (mouse model) | Knockdown | Sharply reduced number and size of tumors, increased effector T cells, reduced immune-suppressing myeloid cells | news-medical.net |

| Head and Neck Cancer (cells, xenografts) | Inhibition (GSK8612) | Significant inhibition of tumorigenesis in xenografts, enhanced sensitivity to cisplatin-induced cell death (TBK1 depletion) | tandfonline.com |

| Breast Cancer (murine model) | Inhibition (TBK1/IKKε inhibitor) | Reduced metastasis, improved survival (combined with chemotherapy) | nih.gov |

| Her2-mutant Breast Cancer (murine model) | Inhibition (TBK1/IKKε inhibitor) | Effective, cooperativity with lapatinib | nih.gov |

| KRAS-mutant Colorectal Cancer (PDX models) | Inhibition (TBK1/IKKε inhibitor) | Moderate tumor growth inhibition (single agent), greater inhibition (combined with trametinib) | aacrjournals.org |

| Experimental Colitis (mouse model) | Myeloid cell-specific deficiency | Exacerbated inflammation | pnas.org |

| High-fat diet-induced fatty liver disease (mouse model) | Myeloid cell-specific deficiency | Exacerbated hepatic inflammation and insulin (B600854) resistance (NASH-like symptoms) | pnas.org |

| Trex1−/− autoimmune disease (mouse model) | Pharmacological inhibition | Amelioration of autoimmune disease phenotypes, reduced inflammation and mortality | nih.govpnas.org |

Table 1: Summary of TBK1 Modulation Effects in Select Non-Human Disease Models.

Organ-Specific Inflammation Mechanisms (e.g., Placental Inflammation, Osteoarthritis)

TBK1 plays a role in inflammatory processes occurring in specific organs. Research in animal models has explored its involvement in conditions like placental inflammation and osteoarthritis.

In the context of placental inflammation, studies using mouse models of intrauterine inflammation induced by lipopolysaccharide (LPS) have shown alterations in placental gene expression and metabolite production. TBK1 was found to be highly activated in LPS-exposed placentae, suggesting its involvement in the inflammatory response in this organ. nih.gov. While the direct effect of Tbk1-IN-1 on placental inflammation models is not explicitly detailed in the provided search results, the observed activation of TBK1 in these models highlights the potential for TBK1 inhibitors to modulate this process.

In osteoarthritis (OA), TBK1 has been implicated in the degradation of the extracellular matrix (ECM) in chondrocytes. Studies using ACLT (anterior cruciate ligament transection) mice, an OA animal model, and IL-1β-treated ATDC5 cells, an in vitro OA cell model, have shown upregulation of TBK1 expression. Silencing of TBK1 in these models reduced cartilage degradation and attenuated ECM degradation by downregulating catabolic enzymes and upregulating anabolic markers. nih.govtandfonline.com. Furthermore, TBK1 was found to activate the JAK/STAT signaling pathway in this context nih.govtandfonline.com. Another study demonstrated that pharmacological inhibition of TBK1 with BX795, another TBK1 inhibitor, mitigated osteoarthritis in a mouse model by attenuating inflammation and cellular senescence in chondrocytes nih.gov. BX795 inhibited the activation of the cGAS-STING and TLR3-TRIF signaling pathways in chondrocytes nih.gov. These findings suggest that inhibiting TBK1 could be a strategy to protect articular cartilage in OA models.

Involvement in Neurodegenerative Disease Mechanisms

TBK1's role in neurodegenerative diseases, particularly in mechanisms related to protein aggregate clearance and neuroinflammation, has been investigated in animal models.

TBK1 has been shown to play a significant role in the clearance of protein aggregates, a hallmark of several neurodegenerative disorders, including Huntington's disease (HD). Studies in cellular and animal models of HD, such as Caenorhabditis elegans, have demonstrated that TBK1 can phosphorylate mutant Huntingtin (HTT) protein, which is responsible for HD embopress.orgbiorxiv.orghuntingtonsdiseasenews.comnih.goveurekalert.orgresearchgate.netnagibio.chnih.gov. TBK1-mediated phosphorylation of mutant HTT at specific serine residues (S13 and S16) has been shown to reduce its aggregation and toxicity embopress.orgbiorxiv.orghuntingtonsdiseasenews.comnih.goveurekalert.orgresearchgate.netnagibio.chnih.gov. Furthermore, TBK1 overexpression has been shown to promote the autophagic degradation of soluble mutant HTT species embopress.orgbiorxiv.orgnih.govnagibio.chnih.gov. This suggests that activating or upregulating TBK1 could be a viable strategy for reducing mutant HTT levels and aggregation in HD models biorxiv.orghuntingtonsdiseasenews.comnih.govnagibio.chnih.gov. While the provided information focuses on the activation of TBK1 for beneficial effects in HD models, it highlights the critical role of TBK1 in protein aggregate clearance pathways, which could be modulated by inhibitors in other contexts or at different stages of disease.

Neuroinflammation is a common feature of many neurodegenerative diseases, and TBK1 is involved in regulating inflammatory responses in the central nervous system. Studies using mouse models have explored the impact of TBK1 on neuroinflammation.

Haploinsufficiency of TBK1 has been linked to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) aging-us.comnih.gov. In aged mice, haploinsufficiency of Tbk1 prepones age-associated neuroinflammatory changes oup.com. However, the effect of TBK1 deficiency on neuroinflammation appears complex and context-dependent. For instance, while heterozygous Tbk1 deletion prepones muscular denervation in SOD1G93A transgenic mice (an ALS model), it also extends survival and mitigates microglial neuroinflammation in these mice oup.comresearchgate.net. Conversely, a specific TBK1 variant (p.E696K) in a knock-in mouse model caused autophagolysosomal dysfunction and ALS-like symptoms without overt neuroinflammation nih.gov. This suggests that different TBK1 mutations or levels of activity can have varied impacts on neuroinflammation in different models. TBK1 is also involved in the TLR4-independent signaling pathway which can contribute to neuroinflammation induced by LPS mdpi.com.

Host Defense Against Pathogens

TBK1 is a key kinase in the innate immune response and plays a crucial role in defending the host against various pathogens, including viruses and bacteria, as demonstrated in animal models.

TBK1 is a central component of the type I interferon (IFN) signaling pathway, which is critical for antiviral immunity acs.orgnih.govfrontiersin.orgfrontiersin.org. Upon recognition of viral components by pattern recognition receptors, TBK1 is activated and phosphorylates interferon regulatory factors (IRFs), such as IRF3, leading to their dimerization and translocation to the nucleus to induce type I IFN production nih.govmdpi.comfrontiersin.org. This process is essential for mounting an effective antiviral response. Animal models have been widely used to study TBK1's role in antiviral defense. For example, studies have investigated TBK1's contribution to controlling viral infections by regulating autophagy-mediated degradation of viral components plos.org. While this compound's specific use in these antiviral models is not detailed in the search results, inhibiting TBK1 would be expected to impair the type I IFN response and potentially increase susceptibility to viral infections, consistent with TBK1's known function.

Beyond antiviral immunity, TBK1 also contributes to antibacterial defense mechanisms in animal models. Studies using TBK1 null mice have shown that TBK1 is required for host defense functions against bacterial pathogens, such as Streptococcus pneumoniae, in the lung newschool.edunih.gov. TBK1 contributes to bacterial clearance and promotes survival in these models newschool.edunih.gov. Its role in antibacterial defense involves the activation of signaling pathways like NF-κB and STAT1 in neutrophils, leading to the production of reactive oxygen species and cytokines newschool.edunih.gov. TBK1-dependent pathways in macrophages are also critical for host defense against bacterial infections researchgate.net. These findings underscore the importance of TBK1 in the innate immune response to bacterial challenges in non-human models.

Pharmacological Modulation of Tbk1 Activity and Research on Tbk1 in 1

Rationale for TBK1 as a Promising Therapeutic Target

TANK-binding kinase 1 (TBK1), a serine/threonine protein kinase, has emerged as a significant therapeutic target due to its central role in a multitude of cellular processes, the dysregulation of which is implicated in various diseases, including cancer and autoimmune disorders. acs.orgwikipedia.org TBK1 is a key regulator of the innate immune system, orchestrating antiviral responses through the phosphorylation of transcription factors like IRF3 and IRF7, which leads to the production of type I interferons. wikipedia.orgnih.govfrontiersin.org

Beyond its role in immunity, TBK1 is involved in regulating cell proliferation, survival, and autophagy. acs.orgwikipedia.org Its aberrant activation has been linked to the development and progression of several cancers. nih.govaacrjournals.org For instance, TBK1 has been identified as essential for the survival of cancer cells with KRAS mutations, particularly in non-small cell lung cancer (NSCLC), by promoting anti-apoptotic signals through NF-κB activation. aacrjournals.orgnih.gov The kinase also facilitates signals that support tumor growth and migration. frontiersin.orgnih.gov Dysregulated TBK1 signaling is observed in various cancer types, including lung, breast, and pancreatic cancers, where it can promote tumor growth and metastasis. acs.org

Furthermore, TBK1's involvement in inflammatory signaling cascades makes it a compelling target. nih.gov The complexity and multifaceted nature of TBK1 signaling present challenges, but also underscore its potential as a nodal point for therapeutic intervention. acs.org The development of selective TBK1 inhibitors is therefore a critical area of research for creating novel therapeutic strategies against cancers and inflammatory conditions. nih.govtandfonline.com

Preclinical Characterization of TBK1 Inhibitors

Tbk1-IN-1 has been identified as a potent and selective inhibitor of TANK binding kinase 1 (TBK1). medchemexpress.com In biochemical assays, this compound demonstrates significant potency with a reported half-maximal inhibitory concentration (IC50) value of 22.4 nM against TBK1. medchemexpress.com The development of such potent inhibitors is crucial for dissecting the specific roles of TBK1 in cellular pathways and for validating it as a therapeutic target. The selectivity of an inhibitor is a critical attribute, as off-target effects can confound research findings and lead to toxicity. acs.org While many kinase inhibitors show cross-reactivity, the pursuit of highly selective molecules like this compound is a key objective in the field. tandfonline.com

The activity of this compound has been demonstrated through its effects on the expression of downstream target genes regulated by TBK1. In cellular models, this compound effectively inhibits the expression of cxcl10 and ifnβ, two genes known to be downstream of the TBK1 signaling pathway. medchemexpress.com This inhibition was observed in THP-1 and RAW264.7 cells following stimulation with poly (I:C) and lipopolysaccharide, respectively, at concentrations of 0.1 and 1 µM. medchemexpress.com The TBK1-IRF3 pathway is a primary route for inducing the transcription of type I interferons, such as IFN-β, in response to pathogens. frontiersin.orgfrontiersin.org By suppressing the expression of these key immune-regulatory genes, this compound validates its mechanism of action as a functional inhibitor of the TBK1 signaling cascade in a cellular context. medchemexpress.com

This compound has demonstrated moderate antiproliferative activities in certain cancer cell lines. medchemexpress.com This anti-cancer activity is consistent with the known role of TBK1 in promoting cancer cell survival and proliferation. nih.govnih.gov In studies assessing its effect on cell growth over a 72-hour period, this compound inhibited the proliferation of A549 (human lung carcinoma) and LLC (Lewis lung carcinoma) cells. medchemexpress.com The IC50 values for this antiproliferative effect were determined to be 17.6 µM for A549 cells and 9.4 µM for LLC cells. medchemexpress.com These findings suggest that targeting TBK1 with inhibitors like this compound could be a viable strategy for controlling the growth of specific cancers. medchemexpress.com

| Cancer Cell Line | Cell Type | Antiproliferative IC50 of this compound (µM) |

|---|---|---|

| A549 | Human Lung Carcinoma | 17.6 medchemexpress.com |

| LLC | Lewis Lung Carcinoma | 9.4 medchemexpress.com |

This compound is one of several small molecules developed to target TBK1. A comparative look at other inhibitors helps to contextualize its properties.

Amlexanox (B1666007) : This compound is recognized as a dual inhibitor of TBK1 and IKKε. It has been investigated for its anti-inflammatory and metabolic regulatory effects.

BX-795 : One of the earlier and more widely studied TBK1 inhibitors, BX-795, also inhibits IKKε. nih.gov However, it is known to be a non-specific kinase inhibitor, with affinity for numerous other kinases, which complicates its use as a specific probe for TBK1 function. acs.orgnih.gov For example, it has shown antiproliferative effects in glioblastoma cell lines by impacting inflammation, apoptosis, and autophagy pathways. nih.govtechscience.com

GSK8612 : This compound is reported as a highly potent and selective TBK1 inhibitor. nih.govnih.gov It demonstrates over 100-fold selectivity for TBK1 over its close homolog IKKε. nih.gov In cellular assays, GSK8612 effectively inhibits IRF3 phosphorylation and the secretion of type I interferons. nih.govnih.gov Its high selectivity makes it a valuable tool for specifically investigating TBK1 biology. nih.gov

Momelotinib (CYT387) : Originally developed as a JAK1/JAK2 inhibitor, Momelotinib also exhibits inhibitory activity against TBK1 and IKKε, with IC50 values of 58 nM and 42 nM, respectively. nih.gov Its polypharmacology, targeting multiple kinases, distinguishes it from more selective inhibitors.

Many established TBK1 inhibitors are potent but often lack selectivity, showing cross-reactivity with multiple kinases. nih.gov The development of highly selective inhibitors like GSK8612 is a significant advancement for precisely studying TBK1's roles. tandfonline.comnih.gov

Computational Approaches in TBK1 Inhibitor Discovery and Optimization

Computational methods are playing an increasingly vital role in the discovery and optimization of TBK1 inhibitors. cas.org Techniques such as computer-aided drug design (CADD) and machine learning are being employed to accelerate the identification of novel and potent molecules. frontiersin.orgcas.org These approaches help to navigate the complexities of TBK1 signaling and the challenge of designing selective inhibitors. acs.org

One key computational technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.orgcas.org QSAR models are used to predict the IC50 values of potential drug candidates by relating their chemical structures to their biological activities. cas.org By analyzing large datasets of known inhibitors, these models can forecast the potency of new, untested compounds. acs.orgcas.org

Machine learning algorithms are also being applied to build predictive models for TBK1 inhibition. frontiersin.orgnih.gov Researchers use extensive databases like the CAS Content Collection and ChEMBL to extract data on compounds with measured IC50 values against TBK1. acs.orgfrontiersin.org This information is then used to train models that can identify molecular features critical for potent inhibition. cas.org Such computational screening and modeling can identify promising drug candidates from vast chemical libraries, significantly reducing the time and resources required for initial drug discovery phases. frontiersin.orgcas.org

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the application of Quantitative Structure-Activity Relationship (QSAR) modeling, machine learning algorithms, or in silico and molecular docking studies focused solely on the chemical compound this compound.

The existing research in this domain concentrates on the broader class of TANK-binding kinase 1 (TBK1) inhibitors. These studies utilize computational methods to discover and optimize novel compounds that target the TBK1 enzyme. While these computational approaches are well-established for TBK1 inhibitors in general, specific data, models, or detailed findings pertaining exclusively to this compound are not present in the reviewed literature.

Therefore, an article strictly adhering to the requested outline for this compound cannot be generated at this time due to the absence of specific research findings for this particular compound within the specified computational contexts.

Methodological Approaches in Tbk1 and Tbk1 in 1 Research

In Vitro Cellular Models

In vitro cellular models provide controlled environments to investigate the molecular mechanisms of TBK1 signaling and the direct effects of inhibitors like Tbk1-IN-1 on specific cell types.

Immune Cell Lines (e.g., THP1, RAW264.7) and Primary Cell Systems

Immune cell lines and primary immune cells are widely used to study TBK1's critical functions in innate and adaptive immunity and inflammatory responses. TBK1 is a key signaling kinase involved in these processes, activating pathways like NF-κB and interferon regulatory factor (IRF) to promote the expression of pro-inflammatory genes and regulate immune cell function. mdpi.compnas.org

RAW264.7, a murine macrophage cell line, has been utilized to study TBK1's role in TLR-dependent pathways. Stimulation of RAW264.7 cells with lipopolysaccharide (LPS), poly I:C, or Pam3CSK leads to the activation of TBK1. nih.govresearchgate.net Pharmacological inhibition of TBK1 in RAW264.7 cells has been shown to reduce mTORC1 signaling upon activation of TLR3 and TLR4 agonists like poly(I:C) and LPS. embopress.org Specifically, this compound has been shown to inhibit the expression of the TBK1 downstream target genes cxcl10 and ifnβ in RAW264.7 cells stimulated with LPS. medchemexpress.commedchemexpress.com

Human monocytic cell line THP1 is another model system used in TBK1 research. Knockout of TBK1 in THP1 cells has demonstrated its role as an "OFF switch" that limits NLRP3 inflammasome pathway activation. pnas.org Pharmacological inhibition of TBK1 in THP1 cells has also been shown to promote pro–IL-1β induction by different TLR ligands and the STING ligand cGAMP, suggesting that TBK1 negatively regulates proinflammatory cytokine induction in these cells. pnas.org this compound has been reported to inhibit the expression of TBK1 downstream target genes cxcl10 and ifnβ in THP1 cells induced by poly (I:C). medchemexpress.commedchemexpress.com

Primary immune cells, including macrophages, dendritic cells, T cells, and B cells, derived from genetically modified mice (e.g., conditional knockouts) are also employed to understand cell-specific roles of TBK1 in immune homeostasis and disease. pnas.orgaacrjournals.orgfrontiersin.orgluc.eduresearchgate.netnih.gov These studies reveal that TBK1 in myeloid cells restricts inflammatory responses in different disease models. pnas.orgfrontiersin.org

Diverse Cancer Cell Lines (e.g., A549, LLC, HNC, AML)

TBK1 plays a role in the survival and proliferation of various cancer cells, making cancer cell lines valuable models for evaluating the anti-cancer potential of TBK1 inhibitors. nih.govmdpi.comresearchgate.netresearchgate.nettandfonline.comnih.gov

A549, a human lung adenocarcinoma cell line with KRAS mutations, is sensitive to TBK1 knockdown, which decreases cell viability and impacts mitotic phosphorylation of PLK1. aacrjournals.orgmdpi.comnih.govnih.gov this compound has been reported to have moderate antiproliferative activity against A549 cells with an IC50 value of 17.6 μM and suppressed the phosphorylation of the TBK1 downstream signaling effector protein S6K in these cells. medchemexpress.commedchemexpress.com

LLC (Lewis Lung Carcinoma) cells are also used in TBK1 research related to cancer. This compound has shown moderate antiproliferative activity against LLC cells with an IC50 value of 9.4 μM and suppressed the phosphorylation of the TBK1 downstream signaling effector protein S6K in these cells. medchemexpress.commedchemexpress.com

Head and neck squamous cell carcinoma (HNC) cell lines are utilized to investigate the role of elevated TBK1 expression in tumor cell proliferation and apoptosis. nih.govresearchgate.nettandfonline.comamegroups.org TBK1 depletion enhances the sensitivity of HNC cells to cisplatin-induced cell death. nih.govresearchgate.nettandfonline.com

Acute myeloid leukemia (AML) cell lines, such as MOLM-13, MM6, HL-60, and K562, are used to study the effect of TBK1 inhibition on cell viability and programmed cell death pathways like PANoptosis. ashpublications.org Inhibiting TBK1, or its close homolog IKKε, by pharmacological compounds or shRNA knockdown induces apoptosis and reduces the viability of AML cells, particularly those with an activated MYC signaling pathway. researchgate.netnih.gov

Specialized Cell Systems (e.g., Trophoblasts, Neuronal Cells)

Beyond immune and cancer cells, specialized cell systems are employed to explore TBK1's roles in specific physiological and pathological contexts.

Trophoblast cells, which are crucial for placental development and function, are used to study TBK1's involvement in placental inflammation. researchgate.netinvivogen.comnih.govfigshare.com TBK1 phosphorylation is upregulated in trophoblasts in response to LPS. researchgate.netnih.gov Pharmacological and genetic inhibition of TBK1 in trophoblasts ameliorates LPS-induced NLRP3 inflammasome activation and subsequent IL-1 production. researchgate.netnih.gov This effect involves the regulation of the mTORC1 pathway by TBK1 inhibition. researchgate.netnih.gov

Neuronal cells, including motor neurons and cell lines like NSC34, are critical models for investigating the role of TBK1 in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). frontiersin.orgbiorxiv.orgnih.govaging-us.com Loss-of-function mutations in TBK1 are genetically linked to ALS and FTD. biorxiv.orgaging-us.com Studies in neuronal cells have shown that TBK1 is involved in autophagy, a process essential for clearing protein aggregates, and that TBK1 deficiency can lead to TDP-43 pathology. frontiersin.orgbiorxiv.orgnih.govaging-us.com Conditional neuronal deletion of Tbk1 in mice leads to cognitive and locomotor deficits and neuropathological changes. aging-us.com

Here is a summary of in vitro cell models used in TBK1 and this compound research:

| Cell Line / Primary Cell Type | Type | Key Findings with this compound or TBK1 Inhibition | Citation |

| THP1 | Immune (Human) | This compound inhibits cxcl10 and ifnβ expression induced by poly (I:C). Pharmacological inhibition promotes pro–IL-1β induction. | pnas.orgmedchemexpress.commedchemexpress.com |

| RAW264.7 | Immune (Murine) | This compound inhibits cxcl10 and ifnβ expression induced by LPS. Pharmacological inhibition reduces mTORC1 signaling. | embopress.orgmedchemexpress.commedchemexpress.com |

| Primary Immune Cells | Immune (Various) | Cell-specific TBK1 knockout/inhibition affects inflammatory responses, cytokine production, and immune cell function. | pnas.orgaacrjournals.orgfrontiersin.orgluc.eduresearchgate.netnih.gov |

| A549 | Cancer (Human) | This compound shows antiproliferative activity (IC50 17.6 μM) and suppresses S6K phosphorylation. TBK1 knockdown decreases viability. | medchemexpress.commedchemexpress.comaacrjournals.orgmdpi.comnih.govnih.gov |

| LLC | Cancer (Murine) | This compound shows antiproliferative activity (IC50 9.4 μM) and suppresses S6K phosphorylation. | medchemexpress.commedchemexpress.com |

| HNC Cell Lines | Cancer (Human) | TBK1 depletion enhances sensitivity to cisplatin. TBK1 inhibition (GSK8612) inhibits tumorigenesis in xenografts. | nih.govresearchgate.nettandfonline.com |

| AML Cell Lines | Cancer (Human) | TBK1 inhibition induces apoptosis and reduces viability, particularly in cells with activated MYC. Pharmacological blockade may sensitize to PANoptosis. | researchgate.netnih.govashpublications.org |

| Trophoblasts | Specialized | TBK1 inhibition ameliorates LPS-induced NLRP3 inflammasome activation and IL-1 production via mTORC1. Amlexanox (B1666007) (TBK1 inhibitor) used. | researchgate.netnih.gov |

| Neuronal Cells (e.g., NSC34) | Specialized | TBK1 is involved in autophagy and its deficiency can lead to TDP-43 pathology. Conditional knockout in mice affects motor neurons. | frontiersin.orgbiorxiv.orgnih.govaging-us.com |

In Vivo Non-Human Animal Models

In vivo animal models, particularly mice, are indispensable for studying the systemic effects of TBK1 modulation and the efficacy of inhibitors in complex biological systems and disease contexts. The high homology between mouse and human TBK1 proteins makes mouse models valuable for referencing human diseases. mdpi.com

Genetically Engineered Mouse Models (e.g., Conditional Knockouts, Mutant Alleles)

Genetically engineered mouse models are powerful tools for dissecting the in vivo functions of TBK1. Conventional knockout of TBK1 is embryonically lethal in mice. pnas.orgluc.edunih.govashpublications.org To overcome this, conditional knockout models have been generated, allowing for tissue-specific or cell-type-specific deletion of TBK1.

Myeloid cell-conditional Tbk1 knockout (Tbk1-MKO) mice have been used to demonstrate that TBK1 in myeloid cells restricts inflammatory responses in different disease models. pnas.orgfrontiersin.org These mice spontaneously develop adipose hypertrophy and metabolic disorders at old ages, associated with increased adipose tissue M1 macrophage infiltration and proinflammatory cytokine expression. frontiersin.org Myeloid-specific TBK1 deficiency also exacerbates inflammation in experimental colitis. frontiersin.org

Conditional knockout of TBK1 in T cells has shown that TBK1 deficiency can impair T-cell migration and affect the development of experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis. mdpi.comresearchgate.netnih.gov Conversely, conditional knockout of TBK1 in dendritic cells can lead to increased severity of EAE. researchgate.netnih.gov

Mouse models with mutant TBK1 alleles, including those with reduced kinase activity or impaired interaction with autophagy adaptors, are used to study the mechanisms underlying TBK1-associated diseases like ALS/FTD. pnas.orgnih.govashpublications.orgoup.combmj.com Studies in mice with heterozygous Tbk1 deletion have explored its impact on neuroinflammation and neurodegeneration, sometimes showing context-dependent effects on disease progression in models like SOD1 transgenic mice. nih.govoup.com Transgenic mice overexpressing human TBK1 have been used as a model for normal tension glaucoma. researchgate.net

Disease-Specific Xenograft and Syngeneic Models (e.g., Cancer, Inflammatory, Neurodegenerative)

Disease-specific animal models are used to evaluate the efficacy of TBK1 inhibitors in relevant pathological settings.

In cancer research, xenograft models (human cancer cells implanted in immunocompromised mice) and syngeneic models (cancer cells from a specific mouse strain implanted in immunocompetent mice of the same strain) are used to assess the impact of TBK1 inhibition on tumor growth and the tumor microenvironment. mdpi.comresearchgate.netembopress.org For instance, a novel TBK1 inhibitor, GSK8612, significantly inhibits HNC tumorigenesis in xenografts. nih.govresearchgate.nettandfonline.com Syngeneic mouse tumor models, such as B16-F10 melanoma and MC38 colon adenocarcinoma models, are used to study how targeting TBK1 can enhance antitumor immunity and sensitize tumors to immune checkpoint inhibitors. researchgate.netembopress.org Murine models of AML, including those transformed with MLL-AF9, are used to investigate the role of TBK1 in leukemia stem cell survival and the potential of TBK1 blockade as a therapeutic strategy. ashpublications.org Momelotinib, a TBK1/IKKε inhibitor, has shown efficacy in a murine model of human AML. nih.gov

Inflammatory disease models in mice include those for colitis (DSS-induced), hepatitis (LPS-induced), and arthritis (collagen-induced). mdpi.com These models are used to study the role of TBK1 in regulating inflammatory responses and to test the efficacy of TBK1 inhibitors. For example, amlexanox, a TBK1 inhibitor, reversed LPS-induced adverse pregnancy outcomes in a mouse model of placental inflammation. researchgate.netnih.gov

Neurodegenerative disease models, particularly transgenic mouse models of ALS like the SOD1 mouse, are used in conjunction with genetic modifications of TBK1 to understand the kinase's role in disease pathogenesis and to evaluate potential therapeutic strategies. pnas.orgnih.govfigshare.comnih.govplos.orgtaconic.com These models help to explore how TBK1 deficiency or modulation affects motor neuron health, protein aggregation, and disease progression.

Here is a summary of in vivo non-human animal models used in TBK1 research:

| Model Type | Disease Area(s) | Key Findings with TBK1 Modulation (Genetic or Pharmacological) | Citation |

| Conditional Knockout Mice (e.g., Myeloid-specific, T-cell-specific, Neuronal-specific) | Inflammation, Metabolic Disorders, Autoimmunity, Neurodegeneration | Cell-specific deletion reveals context-dependent roles of TBK1 in immune responses, metabolic health, and neuronal function. Myeloid-specific deletion exacerbates inflammation. T-cell deletion affects migration. | pnas.orgmedchemexpress.compnas.orgaacrjournals.orgfrontiersin.orgluc.eduresearchgate.netnih.govnih.govashpublications.orgfigshare.comtaconic.com |

| Mouse Models with Mutant Alleles | Neurodegeneration, Autoimmunity | Used to study the impact of specific TBK1 mutations on protein function and disease phenotypes (e.g., ALS/FTD, autoimmune phenotypes). | pnas.orgnih.govashpublications.orgoup.combmj.com |

| Transgenic Mice (e.g., SOD1, Human TBK1 overexpression) | Neurodegeneration (ALS, Glaucoma) | Used to model human diseases and study how TBK1 modulation affects disease progression, protein aggregation, and neuronal health in a disease context. | pnas.orgnih.govfigshare.comnih.govresearchgate.netplos.orgtaconic.com |

| Cancer Xenograft Models | Cancer (e.g., HNC, AML) | Used to evaluate the efficacy of TBK1 inhibitors on tumor growth in an in vivo setting. GSK8612 inhibits HNC xenograft growth. Momelotinib shows efficacy in AML models. | nih.govresearchgate.netresearchgate.nettandfonline.comnih.govoup.com |

| Cancer Syngeneic Models | Cancer (e.g., Melanoma, Colon Adenocarcinoma) | Used to study the interplay between TBK1 modulation, tumor growth, and the immune system in immunocompetent hosts. Targeting TBK1 enhances antitumor immunity and sensitizes to immunotherapy. | researchgate.netembopress.org |